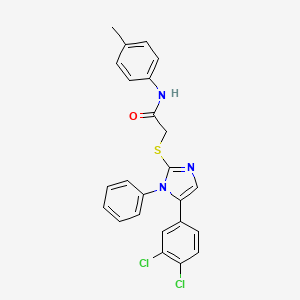![molecular formula C17H20N4O4 B2399010 N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097890-13-4](/img/structure/B2399010.png)
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups. It has an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a benzoyl group with three methoxy (OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyridazine rings, along with the trimethoxybenzoyl group. The orientation of these groups relative to each other could significantly influence the compound’s properties .Applications De Recherche Scientifique
Antioxidant Properties of Thiazole Derivatives
Research conducted by Jaishree et al. (2012) on thiazole derivatives, which share a similar complex structure with the queried compound, has demonstrated significant antioxidant activities. This study underscores the potential of such compounds in mitigating oxidative stress-related diseases, suggesting a possible area of application for N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine if its antioxidant properties were to be investigated (Jaishree et al., 2012).
Stereoselective Cycloaddition Reactions
Chan and Scheidt (2007) explored N-heterocyclic carbenes for stereoselective cycloaddition reactions, which could be relevant for synthesizing pyridazinone derivatives with potential pharmaceutical applications. This highlights the synthetic utility of compounds with similar backbones in creating bioactive molecules, pointing towards a synthetic application avenue for the compound (Chan & Scheidt, 2007).
Potential Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents. Given the structural similarity of these compounds to the queried molecule, this research suggests possible CNS (Central Nervous System) related pharmacological applications for this compound, especially in the realm of mental health (Thomas et al., 2016).
Synthetic Chemistry and Catalysis
Research by Higgins et al. (1988) on the preparation of trimethylsilyl ethers of 3-azetidinols provides insight into synthetic methodologies that could be applicable to modifying or synthesizing derivatives of the compound . Such synthetic routes could be crucial for the development of novel pharmaceuticals or chemical probes (Higgins et al., 1988).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-7-6-12(15(24-2)16(13)25-3)17(22)21-9-11(10-21)19-14-5-4-8-18-20-14/h4-8,11H,9-10H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGKUWDSPFBSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2398931.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)


![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2398939.png)
![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)
![N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)
